

2-Demethylcolchicine: Pharmacological Profile & Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

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Executive Summary

2-Demethylcolchicine (2-DMC) is a primary Phase I metabolite of the antimitotic alkaloid colchicine. Unlike its parent compound, which exhibits potent tubulin-binding affinity (

), 2-DMC displays significantly reduced biological activity. This reduction is mechanistically attributed to the loss of the C-2 methoxy group on the A-ring, a critical structural motif for stabilizing the tubulin-colchicine complex.

For drug development professionals, 2-DMC serves two primary roles:

- **Metabolic Marker:** It is a specific product of CYP3A4-mediated metabolism, useful for studying drug-drug interactions (DDIs).
- **SAR Probe:** It validates the "A-ring anchor" hypothesis, demonstrating that hydrophobic packing at the C-2 position is essential for high-affinity microtubule disruption.

Chemical Identity & Structural Pharmacology

The transition from colchicine to 2-DMC involves the regioselective O-demethylation at the C-2 position of the benzenoid A-ring.

Property	Specification
Chemical Name	N-[(7S)-1,3,10-trimethoxy-2-hydroxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
CAS Number	7336-36-9
Molecular Formula	
Molecular Weight	385.41 g/mol
Key Structural Change	Conversion of C-2 (donor/acceptor) to (donor).[1]
Solubility	Soluble in DMSO, Methanol; lower lipophilicity than colchicine.

Structure-Activity Relationship (SAR) Analysis

The A-ring of colchicine binds to the

-tubulin subunit.[2] The methoxy groups at positions 1, 2, and 3 are involved in hydrophobic interactions and steric fitting.

- Colchicine: The C-2 methoxy group contributes to the "lock" mechanism that prevents the straight-to-curved conformational transition of tubulin.
- 2-DMC: The loss of the methyl group at C-2 creates a "cavity" in the binding pocket. Thermodynamic studies indicate this excision weakens binding energy by approximately 0.4 kcal/mol, resulting in a drastic reduction in cytoskeletal disruption capability.

Synthesis & Isolation Protocol

While 2-DMC can be isolated from microbial fermentation (e.g., *Bacillus megaterium*), chemical synthesis via acid-catalyzed selective demethylation is more scalable for laboratory standards.

Protocol: Selective C-2 Demethylation via Sulfuric Acid

- Principle: The A-ring methoxy groups have varying susceptibility to acid hydrolysis. Concentrated sulfuric acid preferentially targets the C-2 position under controlled thermal conditions.

Reagents & Equipment

- Colchicine (USP Grade, >98% purity)
- Sulfuric Acid (), concentrated (95-98%)
- Ammonium Hydroxide () for neutralization
- Chloroform () and Methanol () for extraction
- Ice bath
- HPLC system for purification

Step-by-Step Methodology

- Reaction Initiation: Dissolve 500 mg of Colchicine in 5 mL of concentrated in a round-bottom flask.
- Thermal Activation: Heat the mixture to 50°C and maintain with stirring for 4–6 hours.
 - Critical Control Point: Monitor reaction progress via TLC (Mobile phase:

90:10:1). Look for the appearance of a more polar spot (2-DMC) and disappearance of the starting material.

- Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice to arrest the reaction.
- Neutralization: Adjust pH to ~7.0 using concentrated
. Caution: Exothermic reaction.
- Extraction: Extract the aqueous layer three times with
(3 x 20 mL).
- Purification: Combine organic layers, dry over anhydrous
, and evaporate. Purify the residue via Preparative HPLC (C18 column, Gradient
).
- Validation: Confirm structure via ¹H-NMR (Loss of singlet at
~3.90 ppm corresponding to C-2
).

Mechanistic Pharmacology & Biological Activity[3] [4][5] Tubulin Binding Kinetics

2-DMC exhibits a "fast-on, fast-off" binding profile compared to the pseudo-irreversible binding of colchicine. This transient occupancy fails to sustain the microtubule depolymerization required for mitotic arrest.

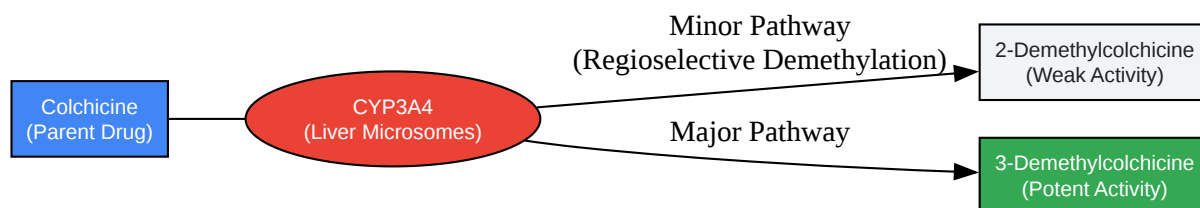
Table 1: Comparative Biological Activity

Compound	Tubulin Binding ()	Cytotoxicity (IC50, P388 Leukemia)	Relative Potency
Colchicine		~3 - 30 nM	100% (Reference)
3-Demethylcolchicine	Comparable to Colchicine	~30 - 60 nM	~50-80%
2-Demethylcolchicine	Significantly Reduced	> 1,000 nM	< 1-5%

Note: Data synthesized from SAR studies indicating 2-DMC is the least active among mono-demethylated derivatives.

Metabolic Pathway Visualization

2-DMC is formed exclusively via CYP3A4.[3] This makes it a potential biomarker for CYP3A4 activity, although 3-DMC is often the more abundant metabolite.



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Figure 1: Metabolic biotransformation of Colchicine.[3] CYP3A4 mediates the demethylation at C-2 and C-3 positions.

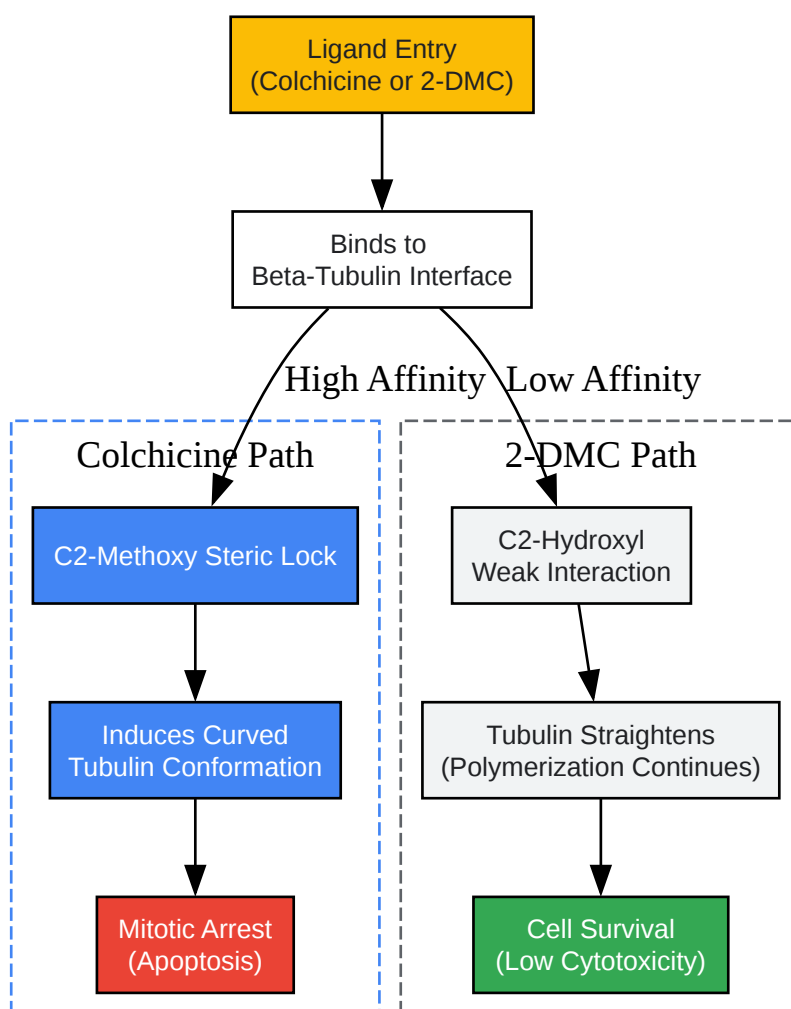
Molecular Mechanism of Action (MoA)

The failure of 2-DMC to induce cytotoxicity is a direct consequence of its inability to "freeze" microtubule dynamics.

- Binding Event: 2-DMC enters the colchicine-binding site at the

tubulin interface.

- Steric Failure: The hydroxyl group at C-2 cannot fill the hydrophobic pocket as effectively as the methoxy group.
- Conformational Recovery: The tubulin dimer retains enough flexibility to straighten and polymerize, allowing mitosis to proceed (albeit potentially with errors), preventing the induction of apoptosis.



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Figure 2: Divergent signaling pathways. The structural deficit in 2-DMC prevents the conformational change necessary for toxicity.

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